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Compound of Interest

1-(Bromomethyl)-4-
Compound Name:
(methylsulfonyl)benzene

Cat. No. B1295055

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the X-ray crystallographic data for derivatives of 1-
(bromomethyl)-4-(methylsulfonyl)benzene. Due to the absence of a publicly available crystal
structure for 1-(bromomethyl)-4-(methylsulfonyl)benzene, this guide utilizes the closely
related structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene as a primary reference for
comparison. The objective is to provide a data-driven comparison to aid in the structural
analysis and development of novel compounds based on the phenyl methyl sulfone scaffold.

Crystallographic Data Comparison

The following tables summarize key crystallographic parameters for 1-bromo-4-
methanesulfonyl-2,3-dimethylbenzene and a selection of other aromatic sulfones. This
comparative data allows for an objective assessment of the geometric parameters of the
sulfonyl group in different chemical environments.

Table 1: Crystallographic Data for 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene[1]
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Parameter Value
Crystal System Monoclinic
Space Group P21/n

Unit Cell Parameters

a (A) 8.808(8)

b (A) 5.247(5)

c (A) 22.66(2)
a(°) 90

B (°) 100.956(15)
y(®) 90

Volume (A3) 1028.0(16)
Z 4

Key Bond Lengths (A)

S1-01 1.430(3)
S1-02 1.421(3)
S1-C4 (aromatic) 1.770(3)
S1-C9 (methyl) 1.743(4)
Bri-C1 1.896(4)

Key Bond Angles (°)

01-S1-02 117.11(3)
01-S1-C4 108.9(2)
02-S1-C4 108.8(2)
01-S1-C9 108.3(2)
02-S1-C9 108.9(2)
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C4-S1-C9 104.2(2)

Table 2. Comparative Crystallographic Data of Selected Aromatic Sulfones

S=0 Bond C-S-C Bond 0-S-0 Bond
Compound Reference
Lengths (A) Angle (°) Angle (°)
_ 1.445(1),
Diphenyl sulfone 105.45(7) 119.64(8) [2]
1.448(1)
Bis(4-
itrophenyl) 1.438(2), 105.7(1) 119.8(1) 2]
nitrophen . :
pheny 1.440(2)
sulfone
2-
Nitrophenylph 1.431(2). 105.8(1) 119.9(2) 2]
Iiropnen en . .
phenyip 1.441(2)
yl sulfone
_ 1.436(2),
Dibenzyl sulfone 104.8(1) 118.0(1) [2]
1.438(2)

Experimental Protocols

The following section details a general methodology for the single-crystal X-ray diffraction
analysis of small organic molecules like the 1-(bromomethyl)-4-(methylsulfonyl)benzene
derivatives.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a
saturated solution of the compound. Common solvents include ethanol, methanol, isopropanol,
or mixtures of solvents.[3][4] The process involves dissolving the purified compound in a
minimal amount of the chosen solvent, followed by slow evaporation at room temperature until
well-formed crystals appear.

Data Collection
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A suitable single crystal is selected and mounted on a goniometer head.[5] The data collection
is performed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source
(e.g., Mo Ka radiation, A = 0.71073 A) and a detector (e.g., CCD or CMOS).[6][7] The crystal is
maintained at a constant low temperature (e.g., 100 K or 296 K) during data collection to
minimize thermal vibrations.[1][8] A series of diffraction images are collected by rotating the
crystal through a range of angles.[6]

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of reflection intensities. The crystal
structure is then solved using direct methods and refined by full-matrix least-squares on F2.[1]
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually
placed in geometrically calculated positions and refined using a riding model.[3]

Visualizations

The following diagrams illustrate the logical workflow of a single-crystal X-ray crystallographic

analysis.
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Caption: Experimental workflow for X-ray crystallographic analysis.
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Caption: Logical flow from compound to 3D structure determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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